Iso Desloratadine Hydrochloride Salt
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Overview
Description
Iso Desloratadine Hydrochloride Salt is a chemical compound known for its role as a degradation product of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is widely used to treat allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Iso Desloratadine Hydrochloride Salt involves the demethylation of Desloratadine. The synthetic route typically includes the use of organic acid salts in a cosolvent to dissolve the raw material drug Desloratadine, followed by a mixing reaction . The reaction conditions often involve controlled temperatures and specific pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of high-activity organic polybasic carboxylic acid salts to protect the active part of Desloratadine during the reaction .
Chemical Reactions Analysis
Types of Reactions
Iso Desloratadine Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated products .
Scientific Research Applications
Iso Desloratadine Hydrochloride Salt has several scientific research applications, including:
Mechanism of Action
Iso Desloratadine Hydrochloride Salt exerts its effects by competing with free histamine for binding at H1 receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This competitive binding blocks the action of endogenous histamine, leading to the temporary relief of allergic symptoms such as nasal congestion and watery eyes . The compound does not readily enter the central nervous system, which minimizes the risk of drowsiness .
Comparison with Similar Compounds
Similar Compounds
Desloratadine: The parent compound, known for its antihistamine properties and used to treat allergic conditions.
Loratadine: A precursor to Desloratadine, also used as an antihistamine.
Fexofenadine: Another second-generation antihistamine with similar uses.
Levocetirizine: A second-generation antihistamine with a similar mechanism of action.
Uniqueness
Iso Desloratadine Hydrochloride Salt is unique due to its specific degradation pathway from Desloratadine and its distinct chemical properties. It has a high binding affinity for H1 receptors and does not significantly affect the central nervous system, making it a valuable compound for research and pharmaceutical applications .
Properties
Molecular Formula |
C19H20Cl2N2 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2;1H |
InChI Key |
HQPKWJCQQLHQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4.Cl |
Origin of Product |
United States |
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